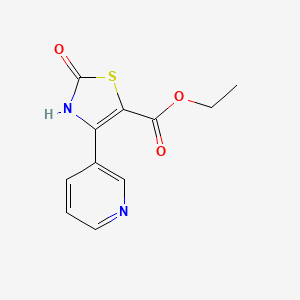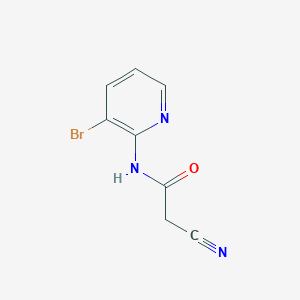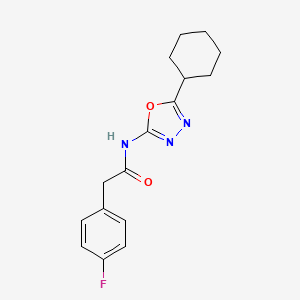
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide is a derivative of 1,3,4-oxadiazole, a heterocyclic compound known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazole derivatives has been extensively studied for their potential applications in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anticancer properties.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves a multi-step process starting from an appropriate carboxylic acid or ester precursor. For instance, the synthesis described in paper involves the conversion of benzenesulfonyl chloride into a piperidin-4-carboxylate ester, followed by the formation of a carbohydrazide and subsequent cyclization to yield the 1,3,4-oxadiazole core. The final step involves the reaction with different N-substituted 2-bromoacetamides to yield the target compounds. Similarly, the synthesis in paper starts from benzoic acid and proceeds through esterification, hydrazide formation, and cyclization to the oxadiazole thiol, followed by reaction with N-substituted 2-bromoacetamides.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The spectral data, including 1H-NMR, IR, and mass spectrometry, are typically used to confirm the structure of these compounds, as seen in papers , , , and . These techniques provide information about the functional groups present and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactivity of 1,3,4-oxadiazole derivatives is influenced by the electron-withdrawing nature of the oxadiazole ring and the substituents attached to it. The papers provided do not detail specific reactions other than the synthetic pathways, but generally, these compounds can undergo further functionalization through reactions at the available reactive sites, such as the acetamide nitrogen or the aromatic substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are determined by their molecular structure. The presence of the oxadiazole ring and various substituents can affect properties such as solubility, melting point, and stability. The biological activities of these compounds, as mentioned in papers , , , and , suggest that they have the potential to interact with biological targets, which is a key aspect of their physical-chemical profile. The antimicrobial and anticancer screening results indicate that these compounds have moderate to significant activity, which is promising for further development in pharmaceutical applications.
科学的研究の応用
Antimicrobial Applications
A study by Parikh and Joshi (2014) synthesized 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives, including compounds similar to the one , and evaluated their antimicrobial properties against a broad panel of bacterial and fungal strains. The presence of fluorine atoms notably enhanced their antimicrobial efficacy, particularly against Gram-positive and Gram-negative bacteria as well as fungi (Parikh & Joshi, 2014).
Anticancer Screening
In another research, Abu-Melha (2021) explored the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their precursors for anticancer applications. The cytotoxic activities of these compounds were evaluated against various cancer cell lines, indicating potential anticancer properties (Abu-Melha, 2021).
Anti-inflammatory Activity
Nargund, Reddy, and Hariprasad (1994) synthesized various 1,3,4-oxadiazole derivatives and assessed their anti-inflammatory activity using the Carrageenan-induced edema test in rat paw. The study found significant anti-inflammatory effects, suggesting the potential therapeutic application of these compounds in treating inflammation (Nargund, Reddy, & Hariprasad, 1994).
Antiepileptic Activity
Rajak et al. (2013) synthesized novel series of 1,3,4-oxadiazole derivatives coupled with natural products for antiepileptic activity evaluation. The study employed various models to assess the anticonvulsant activities of these compounds, demonstrating their potential as antiepileptic agents (Rajak et al., 2013).
Antioxidant Activity
A study focused on the synthesis and characterization of coordination complexes from pyrazole-acetamide derivatives revealed significant antioxidant activities. This work highlights the potential use of these compounds in combating oxidative stress (Chkirate et al., 2019).
Local Anaesthetic Activities
Badiger, Khan, Kalashetti, and Khazi (2012) synthesized 2-aminothiazole and 2-aminothiadiazole analogs of lidocaine, including N-substituted acetamides, and evaluated their local anaesthetic activity. The study provided insights into the potential use of these compounds as local anaesthetics (Badiger et al., 2012).
特性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2/c17-13-8-6-11(7-9-13)10-14(21)18-16-20-19-15(22-16)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COZMYEVIBZZQQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

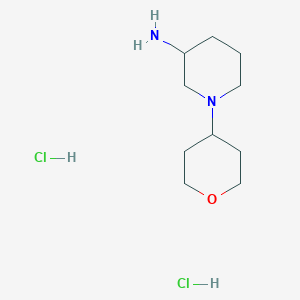
![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)
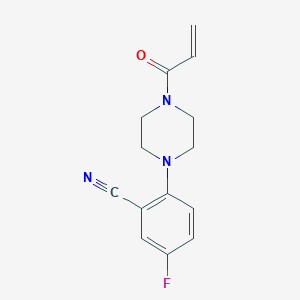
![1-[1-(3,4-Dimethylcyclohexyl)triazol-4-yl]-2,2,2-trifluoroethanone](/img/structure/B2509083.png)

![2-(6-benzyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2509086.png)


![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetic acid](/img/structure/B2509095.png)
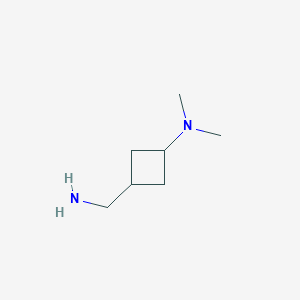
![3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2509097.png)

